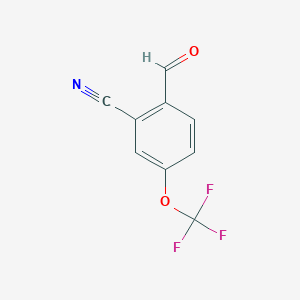

2-Formyl-5-(trifluoromethoxy)benzonitrile

CAS No.:

Cat. No.: VC18675206

Molecular Formula: C9H4F3NO2

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4F3NO2 |

|---|---|

| Molecular Weight | 215.13 g/mol |

| IUPAC Name | 2-formyl-5-(trifluoromethoxy)benzonitrile |

| Standard InChI | InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |

| Standard InChI Key | VERLJKRVVREJIE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-formyl-5-(trifluoromethoxy)benzonitrile is C₉H₄F₃NO₂, derived from its benzene core substituted with -CHO (formyl), -OCF₃ (trifluoromethoxy), and -CN (nitrile) groups. Key structural features include:

-

Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing inductive effects, while the nitrile (-CN) and formyl (-CHO) groups further polarize the aromatic ring, enhancing electrophilic substitution reactivity .

-

Molecular weight: Calculated as 223.13 g/mol based on compositional analysis.

-

Spatial arrangement: The meta positioning of the trifluoromethoxy and formyl groups creates steric and electronic asymmetry, influencing crystallization behavior and solubility.

Table 1: Comparative Molecular Properties of Analogous Benzonitriles

Synthetic Pathways and Optimization

While no explicit synthesis for 2-formyl-5-(trifluoromethoxy)benzonitrile is documented, methodologies for analogous benzonitriles suggest viable routes:

Grignard Reaction with Subsequent Formylation

A modified Grignard approach, as demonstrated for 3-fluoro-5-formylbenzonitrile , could be adapted:

-

Halogenation: Bromination of 5-(trifluoromethoxy)benzonitrile at position 2 using N-bromosuccinimide (NBS) under radical conditions.

-

Metal-halogen exchange: Treatment of 2-bromo-5-(trifluoromethoxy)benzonitrile with iPrMgCl in THF to generate the aryl magnesium intermediate.

-

Formylation: Quenching the Grignard reagent with dimethylformamide (DMF) to introduce the formyl group .

Critical parameters:

-

Temperature control (<0°C during metalation to prevent side reactions).

-

Stoichiometric excess of DMF (3 equivalents) to ensure complete formylation .

Palladium-Catalyzed Cross-Coupling

Alternative routes may employ Suzuki-Miyaura coupling to install the trifluoromethoxy group post-formylation:

-

Borylation: Introduce a boronic ester at position 5 of 2-formylbenzonitrile.

-

Cross-coupling: React with trifluoromethoxy phenyl iodide using Pd(PPh₃)₄ as a catalyst .

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Predicted to be low in polar solvents (e.g., water) due to aromatic hydrophobicity but soluble in dichloromethane and THF.

-

Thermal stability: The trifluoromethoxy group enhances thermal resilience, with decomposition expected above 250°C .

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃): δ 10.12 (s, 1H, -CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.64 (d, J = 8.6 Hz, 1H, Ar-H) .

| Parameter | Value |

|---|---|

| GHS Classification | Warning (GHS07) |

| Hazard Statements | H315, H319, H335 |

| Precautionary Measures | P261, P280, P305+P351+P338 |

Applications in Pharmaceutical and Material Science

Drug Intermediate

-

Heterocyclic synthesis: The formyl group participates in cyclocondensation reactions to yield pyrroles or indoles, pivotal in kinase inhibitor development .

-

Electrophilic coupling: The electron-deficient aromatic ring facilitates cross-coupling reactions for constructing biaryl drug candidates.

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume